molecular formula C10H13IO2 B2547846 7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione CAS No. 1005151-07-4

7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione

Cat. No.: B2547846
CAS No.: 1005151-07-4
M. Wt: 292.116
InChI Key: ZPBSWQHYGYNOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Iodomethyl)-1,7-dimethylbicyclo[221]heptane-2,3-dione is a bicyclic compound with a unique structure that includes an iodomethyl group and two ketone functionalities

Chemical Reactions Analysis

7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ketone functionalities.

    Substitution: The iodomethyl group can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.

Scientific Research Applications

7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the ketone functionalities can undergo various transformations. These interactions can affect molecular pathways and lead to specific biological effects .

Comparison with Similar Compounds

Similar compounds to 7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione include other bicyclic ketones and iodomethyl derivatives. For example:

Properties

IUPAC Name

7-(iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO2/c1-9-4-3-6(7(12)8(9)13)10(9,2)5-11/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBSWQHYGYNOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1(C)CI)C(=O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.